4,5-Difluoro-2-propoxyaniline

Descripción

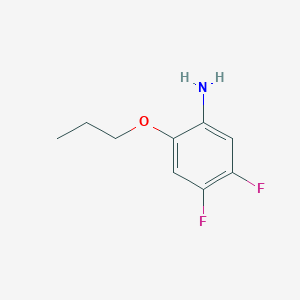

4,5-Difluoro-2-propoxyaniline is a fluorinated aromatic amine characterized by a propoxy group at the 2-position and fluorine atoms at the 4- and 5-positions of the benzene ring. This compound is of interest in medicinal and materials chemistry due to the electronic and steric effects imparted by fluorine substituents and the alkoxy group. Fluorine atoms enhance metabolic stability and lipophilicity, while the propoxy group may modulate solubility and binding interactions. However, direct pharmacological or biochemical data on this specific compound are absent in the provided evidence, necessitating comparisons with structurally or functionally related compounds.

Propiedades

Fórmula molecular |

C9H11F2NO |

|---|---|

Peso molecular |

187.19 g/mol |

Nombre IUPAC |

4,5-difluoro-2-propoxyaniline |

InChI |

InChI=1S/C9H11F2NO/c1-2-3-13-9-5-7(11)6(10)4-8(9)12/h4-5H,2-3,12H2,1H3 |

Clave InChI |

HHJGGEBQPUQAOS-UHFFFAOYSA-N |

SMILES canónico |

CCCOC1=CC(=C(C=C1N)F)F |

Origen del producto |

United States |

Comparación Con Compuestos Similares

However, insights can be drawn from fluorinated aromatic amines and nucleoside analogues discussed in the literature.

Structural Analogues in Fluorinated Aromatic Amines

Reference Example 50 (4-(Trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-4-yl)aniline) :

- Structural Features : Contains a trifluoromethyl group (strong electron-withdrawing) and a pyridinyl substituent.

- Comparison :

- Electronic Effects : The trifluoromethyl group in Reference Example 50 provides greater electron-withdrawing character compared to the fluorine atoms in 4,5-Difluoro-2-propoxyaniline. This could enhance stability against oxidative metabolism but reduce nucleophilic reactivity.

- Solubility : The propoxy group in this compound likely increases hydrophilicity compared to the trifluoromethyl-pyridinyl moiety in Reference Example 50.

Functional Analogues: Fluorinated Nucleosides

Key Findings from Nucleoside Studies:

- Fluorine’s Role in Binding : In dFdC, fluorine substitution enhances deoxycytidine kinase affinity (Km = 3.6 µM vs. 8.8 µM for ara-C), improving triphosphate accumulation . For this compound, fluorine atoms may similarly influence interactions with aromatic amine-metabolizing enzymes (e.g., cytochrome P450).

- Persistence in Cells : dFdCTP has a biphasic half-life (t1/2 α = 3.9 h, β >16 h), enabling prolonged DNA synthesis inhibition . Analogously, the fluorine in this compound could slow hepatic metabolism, extending its biological half-life.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.